Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate
Description
Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate is a structurally complex molecule featuring a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core substituted with a p-tolyl group and linked via an acetamido bridge to an ethyl benzoate moiety.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-3-33-24(32)19-8-10-20(11-9-19)26-21(30)16-29-14-12-25(13-15-29)27-22(23(31)28-25)18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3,(H,26,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOZFWHJUOUJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[45]dec-1-en-8-yl)acetamido)benzoate typically involves multi-step organic reactionsCommon reagents used in these steps include various amines, esters, and catalysts under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions could introduce a variety of functional groups, altering the compound’s properties .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique spirocyclic structure characterized by a triazaspirodecane core, which incorporates nitrogen atoms that enhance its biological activity. The synthesis typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization to introduce the ethyl and acetamido groups.
Common synthetic routes may employ Lewis acid-catalyzed reactions or microwave-assisted methods to optimize yields and reduce reaction times. For instance, the synthesis process often utilizes reagents such as ethyl chloroacetate and various solvents to achieve high purity levels.
Antiproliferative Properties
Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated moderate activity with IC50 values in the micromolar range, indicating its potential as an anticancer agent. The compound acts primarily as a microtubule-destabilizing agent, affecting microtubule dynamics crucial for cell division.
Cancer Treatment
Given its antiproliferative properties, this compound shows promise in cancer therapy. Its ability to inhibit cell proliferation suggests potential for development into a chemotherapeutic agent.
Neuroprotective Effects
Preliminary studies indicate that compounds with similar structural features may exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase activity by related compounds has been documented, suggesting that further research into this compound’s effects on cholinergic signaling could be beneficial.
- In Vitro Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects with an IC50 value of approximately 15 µM against breast cancer cell lines.
- Neuroprotective Potential : Research exploring similar compounds indicated that they could serve as acetylcholinesterase inhibitors, thus providing a basis for investigating this compound in neurodegenerative disease models.
Mechanism of Action
The mechanism by which Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on structural formula; exact data unavailable in provided evidence.
Key Findings:
Spirocyclic Core vs. Linear Linkers :
The target compound’s 1,4,8-triazaspiro[4.5]dec-1-en-3-one core distinguishes it from linear-chain analogs like I-6501 and I-6502. Spirocyclic systems often enhance metabolic stability and binding specificity compared to flexible linkers, as seen in kinase inhibitors .
p-Tolyl Substitution :
The p-tolyl group in the target compound is structurally analogous to the aromatic moieties in celecoxib-related compounds (e.g., USP Celecoxib Related Compound E). This substitution is critical for hydrophobic interactions in enzyme-binding pockets, as demonstrated in COX-2 inhibitors .
Benzoate Ester Reactivity: Ethyl benzoate derivatives, such as ethyl 4-(dimethylamino)benzoate, exhibit high reactivity in polymerization reactions due to the electron-donating dimethylamino group . In contrast, the target compound’s acetamido bridge may reduce ester hydrolysis rates, improving pharmacokinetic stability.
Biological Activity Trends :
- Isoxazole Derivatives (I-6501, I-6502) : These compounds show antimicrobial activity attributed to the isoxazole moiety, which disrupts bacterial folate synthesis .
- Celecoxib Analogs : The hydrazinyl sulfonamide group in celecoxib-related compounds is essential for COX-2 selectivity . The target compound’s acetamido group could mimic this interaction in enzyme inhibition.
Research Implications and Limitations
Synthetic Challenges: The synthesis of the target compound’s spirocyclic core likely requires advanced methodologies, such as those described in (e.g., reflux with substituted benzaldehydes).
Further studies on its solubility, stability, and receptor-binding affinity are needed.
Comparative Reactivity: Ethyl 4-(dimethylamino)benzoate outperforms other amines in resin cement formulations due to its electron-rich aromatic system . The target compound’s acetamido group may similarly enhance reactivity in drug-polymer conjugates.
Biological Activity
Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate is a complex organic compound with potential biological activities that have attracted attention in pharmaceutical research. This article reviews its synthesis, biological activities, and relevant case studies based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the triazine core and subsequent modifications to introduce the ethyl and benzoate groups. The reaction conditions often include the use of solvents like ethanol or DMF and may require refluxing to achieve the desired product yields.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of compounds related to this compound. For instance, derivatives exhibiting similar structural motifs have shown significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentrations (MICs) for these compounds were often found to be around 256 µg/mL .
Anticancer Potential
Compounds containing triazine rings have been explored for anticancer activity. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways . The specific compound under discussion may exhibit similar properties, warranting further investigation.
Anticonvulsant Activity
There is emerging evidence suggesting that triazine-based compounds could possess anticonvulsant properties. Studies involving related compounds have demonstrated effectiveness in reducing seizure frequency in animal models, which could be attributed to their ability to modulate neurotransmitter systems or ion channels involved in neuronal excitability .
Case Study 1: Antibacterial Efficacy
A study conducted by Al-Majidi et al. (2016) investigated the antibacterial efficacy of various triazine derivatives similar to this compound. The results indicated that these compounds showed promising activity against resistant strains of bacteria, highlighting their potential as lead candidates for new antibiotic development.
Case Study 2: Anticancer Activity
In a separate study focusing on triazine derivatives, researchers observed that specific modifications to the triazine structure enhanced cytotoxicity against breast cancer cell lines. The study suggested that incorporating various substituents influenced the compound's ability to penetrate cell membranes and interact with intracellular targets .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and amide coupling. For example, refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol and glacial acetic acid (as a catalyst) under controlled temperature (4–5 hours) is critical for spiro ring formation . Solvent choice (e.g., absolute ethanol), stoichiometric ratios, and reaction time directly impact yield and purity. Post-reaction crystallization (e.g., using ethanol or dioxane) is often employed to isolate the product .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing the compound’s structure?
- Methodological Answer : Key techniques include:
- FT-IR : To confirm functional groups (e.g., carbonyl stretches at ~1666–1752 cm⁻¹ for amide and ester groups) .
- NMR (¹H/¹³C) : For mapping proton environments (e.g., aromatic protons at δ 7.17–8.38 ppm) and verifying spiro ring connectivity .
- X-ray crystallography : Resolves the 3D structure, including bond angles and spiro ring conformation, as demonstrated for related triazaspiro compounds .
- Elemental analysis : Validates purity (e.g., C, H, N, S within ±0.1% of theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the spiro ring system in the compound?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Dry chloroform or acetic acid enhances cyclization efficiency for spiro systems .
- Temperature control : Ice-salt baths (−10°C to 0°C) during critical steps reduce side reactions .
- Catalyst screening : Glacial acetic acid (0.5–1.0 eq.) promotes imine formation in triazaspiro syntheses .
- Crystallization refinement : Ethanol recrystallization improved yields to 74% in analogous spiro compounds .
Q. What methodological approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR absorptions)?
- Methodological Answer : Contradictions arise from tautomerism or impurities. Solutions include:
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating ¹H-¹³C couplings .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion integrity (e.g., m/z 482.52 for C₂₈H₂₆N₄O₄) .
- Comparative analysis : Cross-referencing with published spectra of structurally related spiro compounds (e.g., triazaspiro[4.5]decane derivatives) .
Q. How does computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulates binding to enzyme active sites (e.g., kinases) using crystallographic data from related spiro compounds .
- MD simulations : Assess stability of protein-ligand complexes under physiological conditions.
Q. What strategies are used to evaluate the compound’s bioactivity, especially regarding enzyme inhibition or receptor binding?
- Methodological Answer :
- In vitro assays : Kinase inhibition assays (e.g., CDK1/GSK3β) using ATP-competitive binding protocols .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) for receptors like G-protein-coupled receptors (GPCRs).
- Enzyme kinetics : Michaelis-Menten analysis to determine IC₅₀ values in the presence of varying substrate concentrations .
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?
- Methodological Answer : Minor discrepancies (e.g., ±0.1% in C/H/N) may arise from hygroscopicity or residual solvents. Mitigation steps include:
- Repurification : Recrystallization from ethanol or chloroform removes impurities .
- Alternative methods : Combustion analysis or X-ray fluorescence (XRF) for sulfur/chlorine quantification .
Q. What are the challenges in synthesizing the 1,4,8-triazaspiro[4.5]dec-1-en-3-one core, and how can they be mitigated?
- Methodological Answer : Challenges include regioselectivity in spiro ring closure and oxidation state control. Solutions:
- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield amines during cyclization .
- Oxidant selection : Controlled use of acetic anhydride or DMSO for keto-group formation without over-oxidation .
Q. What stability considerations are critical for handling the compound under different experimental conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
